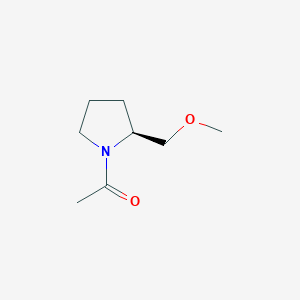
(S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound’s structure consists of a pyrrolidine ring (a five-membered ring containing one nitrogen atom) attached to an ethanone group (a ketone functional group).
- Its stereochemistry is specified as (S) , indicating the absolute configuration of the chiral center.
(S)-1-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanone: is a bicyclic compound with two fused pyrimidine rings.
Vorbereitungsmethoden
- Synthetic routes for this compound involve cyclization reactions. One common method is the reaction between a suitable pyrimidine precursor and an appropriate ketone or aldehyde.
- Industrial production methods may include scalable processes using reagents like sodium hydride, lithium diisopropylamide (LDA), and various protecting groups.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo-functionalized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen or the methoxymethyl group.
Common Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and various acids or bases.
Major Products: Hydroxy-substituted derivatives or substituted pyrrolidine analogs.
Wissenschaftliche Forschungsanwendungen
Medicine: Investigated for potential pharmaceutical applications due to its structural resemblance to bioactive compounds.
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a probe in biological studies.
Industry: Applications in fine chemicals and drug development.
Wirkmechanismus
- The specific mechanism of action for this compound remains an active area of research. It could interact with cellular targets, modulate enzymatic activity, or affect signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other bicyclic pyrimidines, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, share structural features.
Uniqueness: Its (S)-stereochemistry and methoxymethyl substituent distinguish it from related compounds.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-5-3-4-8(9)6-11-2/h8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
CHHFWMYJQPSGBM-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N1CCC[C@H]1COC |
Kanonische SMILES |
CC(=O)N1CCCC1COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















